3,6-Dimethoxypyridazine-4-boronic acid mida ester
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Overview
Description
3,6-Dimethoxypyridazine-4-boronic acid MIDA ester is a protected boronic acid derivative. It is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in cross-coupling sequences. The compound is characterized by its empirical formula C11H14BN3O6 and a molecular weight of 295.06 .
Chemical Reactions Analysis
3,6-Dimethoxypyridazine-4-boronic acid MIDA ester is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The MIDA ester protection allows for selective reactions, as it does not react under standard Suzuki-Miyaura coupling conditions . The major products formed from these reactions are typically biaryl or vinyl-aryl compounds.
Scientific Research Applications
3,6-Dimethoxypyridazine-4-boronic acid MIDA ester has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions. The stability provided by the MIDA ester protection allows for the sequential addition of different functional groups.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those that require the formation of carbon-carbon bonds.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxypyridazine-4-boronic acid MIDA ester involves its role as a boronic acid derivative in cross-coupling reactions. The MIDA ester protection prevents premature reactions, allowing for selective coupling with aryl or vinyl halides. The palladium catalyst facilitates the formation of the carbon-carbon bond, while the base helps to deprotonate the boronic acid, making it more reactive .
Comparison with Similar Compounds
3,6-Dimethoxypyridazine-4-boronic acid MIDA ester is unique due to its stability and prolonged shelf life provided by the MIDA ester protection. Similar compounds include other boronic acid derivatives protected with different groups, such as pinacol boronate esters and neopentyl glycol boronate esters. These compounds also provide stability but may differ in their reactivity and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
2-(3,6-dimethoxypyridazin-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BN3O6/c1-15-5-9(16)20-12(21-10(17)6-15)7-4-8(18-2)13-14-11(7)19-3/h4H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLHIGHUVVYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=NN=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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